![molecular formula C10H10Cl3N3O4S B13987425 N,N,3-Trimethyl-2,6-dinitro-4-[(trichloromethyl)sulfanyl]aniline CAS No. 90887-95-9](/img/structure/B13987425.png)
N,N,3-Trimethyl-2,6-dinitro-4-[(trichloromethyl)sulfanyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,3-Trimethyl-2,6-dinitro-4-[(trichloromethyl)sulfanyl]aniline is a chemical compound with the molecular formula C10H10Cl3N3O4S and a molecular weight of 374.632 g/mol . This compound is known for its unique structure, which includes nitro groups, a trichloromethyl group, and a sulfanyl group attached to an aniline ring. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,3-Trimethyl-2,6-dinitro-4-[(trichloromethyl)sulfanyl]aniline typically involves multiple steps, starting with the nitration of aniline derivatives. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid to introduce nitro groups into the aromatic ring. The trichloromethylsulfanyl group is then introduced through a substitution reaction, using reagents such as trichloromethylthiol.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions under controlled conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N,N,3-Trimethyl-2,6-dinitro-4-[(trichloromethyl)sulfanyl]aniline undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trichloromethylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of diamines.
Substitution: Formation of new compounds with different functional groups replacing the trichloromethylsulfanyl group.
Aplicaciones Científicas De Investigación
N,N,3-Trimethyl-2,6-dinitro-4-[(trichloromethyl)sulfanyl]aniline is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: In studies related to its biological activity and potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N,N,3-Trimethyl-2,6-dinitro-4-[(trichloromethyl)sulfanyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The nitro groups and the trichloromethylsulfanyl group play a crucial role in its biological activity, potentially disrupting cellular processes and leading to cytotoxic effects. The compound may also interfere with microtubule formation, similar to other dinitroaniline derivatives .
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Diethyl-2,6-dinitro-4-(trifluoromethyl)aniline
- N-(2,4-Dinitrophenyl)-orto-aminobenzoic acid
- 1-Methylsulfonyl-3-nitrobenzol
Uniqueness
N,N,3-Trimethyl-2,6-dinitro-4-[(trichloromethyl)sulfanyl]aniline is unique due to the presence of the trichloromethylsulfanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
90887-95-9 |
|---|---|
Fórmula molecular |
C10H10Cl3N3O4S |
Peso molecular |
374.6 g/mol |
Nombre IUPAC |
N,N,3-trimethyl-2,6-dinitro-4-(trichloromethylsulfanyl)aniline |
InChI |
InChI=1S/C10H10Cl3N3O4S/c1-5-7(21-10(11,12)13)4-6(15(17)18)9(14(2)3)8(5)16(19)20/h4H,1-3H3 |
Clave InChI |
TYRNLJGUAQYKGY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C(=C1[N+](=O)[O-])N(C)C)[N+](=O)[O-])SC(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl N-[1-[(1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B13987364.png)

![Methyl 6-nitrobenzo[d]thiazole-2-carboxylate](/img/structure/B13987376.png)
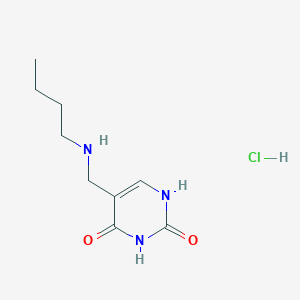
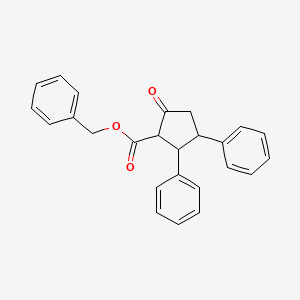
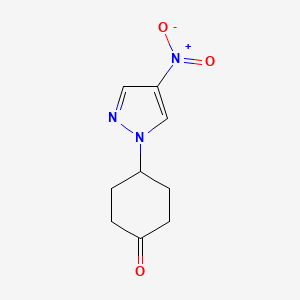

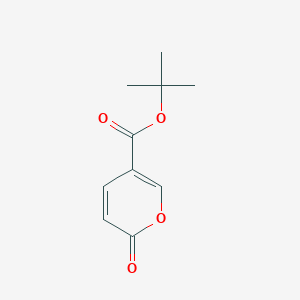
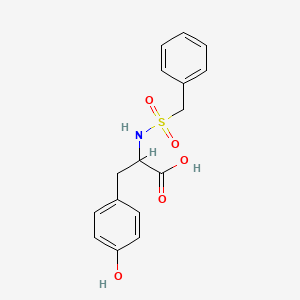
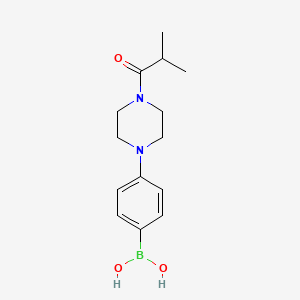

![Ethyl 5-[5-phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B13987437.png)
